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An Objective Comparison of Novel Histone Deacetylase Inhibitors: CG347B and CG-745

A Comparative Analysis of Emerging HDAC Inhibitors for Researchers and Drug Development

Professionals

This guide provides a comparative overview of two histone deacetylase (HDAC) inhibitors,

CG347B and CG-745, against other well-established HDAC inhibitors. While information on

CG347B is currently limited in publicly available literature, this document summarizes the

existing data. In contrast, substantial experimental data is available for CG-745, allowing for a

detailed comparison of its performance and mechanism of action.

CG347B: A Selective HDAC6 Inhibitor
CG347B is identified as a selective inhibitor of HDAC6 and is utilized in research related to

oncology, immunology, and neurology.[1] Publicly accessible, detailed quantitative comparisons

with other HDAC inhibitors are not readily available. However, one study demonstrated that

CG347B (at a concentration of 200 nM for 48 hours) can modestly counteract the inhibition of

Foxp3 expression induced by IL-4 in naive CD4+ T cells under Treg-polarizing conditions,

suggesting a potential role in modulating histone deacetylation in these immune cells.[1]

Another study noted that CG347B did not affect the mRNA or protein levels of HtrA1, a cisplatin

resistance-related gene, in NCI-H460 non-small cell lung cancer (NSCLC) cells.[1]

Due to the limited comparative data for CG347B, the remainder of this guide will focus on CG-

745, a distinct HDAC inhibitor for which comprehensive comparative studies have been

published.
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CG-745: A Potent Pan-HDAC Inhibitor with
Promising Anti-Cancer Activity
CG-745 is a novel, intravenously administered, hydroxamate-based pan-HDAC inhibitor that

has demonstrated significant anti-cancer effects in various cancer models, including non-small

cell lung cancer (NSCLC), prostate cancer, and pancreatic cancer.[2][3][4] It functions as a

class I and class IIb HDAC inhibitor, targeting HDAC1, 2, 3, and 6.[5]

Data Presentation: Quantitative Comparison of HDAC
Inhibitory Activity
The inhibitory activity of CG-745 against several HDAC isoforms has been quantified and

compared with other well-known HDAC inhibitors.

Inhibitor
HDAC1 IC₅₀
(µM)

HDAC2 IC₅₀
(µM)

HDAC3 IC₅₀
(µM)

HDAC6 IC₅₀
(µM)

CG-745 < 0.1 < 0.1 < 0.1 < 0.1

Vorinostat

(SAHA)
~0.1 - 1 ~0.1 - 1 ~0.1 - 1 ~0.1 - 1

Entinostat ~0.1 - 1 ~0.1 - 1 ~0.1 - 1
Not a primary

target

Resminostat ~0.1 - 1 ~0.1 - 1 ~0.1 - 1
Not a primary

target

Table 1: Comparative in vitro histone deacetylase inhibitory activity. CG-745 demonstrates

potent inhibition of HDACs 1, 2, 3, and 6 at concentrations below 0.1 µM, which is

approximately 10 times lower than that of Entinostat, Vorinostat, and Resminostat.[6]

Comparative Efficacy of CG-745 and Vorinostat (SAHA)
in Non-Small Cell Lung Cancer (NSCLC) Cells
Studies directly comparing CG-745 to the FDA-approved HDAC inhibitor Vorinostat (SAHA) in

A549 and H460 NSCLC cell lines have revealed superior efficacy for CG-745 in several key

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://e-trd.org/upload/pdf/trd-2024-0090.pdf
https://www.mdpi.com/1420-3049/24/15/2792
https://pubmed.ncbi.nlm.nih.gov/39947744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12409009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7196255/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


anti-cancer metrics.

Parameter Cell Lines CG-745
Vorinostat
(SAHA)

Reference

Cell Viability

Inhibition
A549, H460

More potent,

dose-dependent

reduction

Less potent [2][7]

HDAC mRNA

Expression

Inhibition

A549, H460

Greater

reduction of

HDAC1, 2, 3, & 8

Less potent

reduction
[7]

Induction of

Apoptosis
A549, H460

Higher

expression of

cleaved PARP,

caspase-9, -8, &

-3

Lower induction

of apoptotic

markers

[2][7]

Induction of

Reactive Oxygen

Species (ROS)

A549, H460
Significantly

higher induction
Lower induction [7]

Inhibition of EMT,

Migration, &

Invasion

A549, H460

Effectively

reversed TGF-β1

induced EMT

Less effective [2][7]

Table 2: Summary of comparative anti-cancer effects of CG-745 and Vorinostat (SAHA) in

NSCLC cells.[2][7]

Mandatory Visualizations
Signaling Pathway: HDAC Inhibition and Apoptosis
Induction

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://e-trd.org/upload/pdf/trd-2024-0090.pdf
https://pdfs.semanticscholar.org/14c4/a9b4bb7f70f6778e207fee10fb5bae1d6743.pdf
https://pdfs.semanticscholar.org/14c4/a9b4bb7f70f6778e207fee10fb5bae1d6743.pdf
https://e-trd.org/upload/pdf/trd-2024-0090.pdf
https://pdfs.semanticscholar.org/14c4/a9b4bb7f70f6778e207fee10fb5bae1d6743.pdf
https://pdfs.semanticscholar.org/14c4/a9b4bb7f70f6778e207fee10fb5bae1d6743.pdf
https://e-trd.org/upload/pdf/trd-2024-0090.pdf
https://pdfs.semanticscholar.org/14c4/a9b4bb7f70f6778e207fee10fb5bae1d6743.pdf
https://e-trd.org/upload/pdf/trd-2024-0090.pdf
https://pdfs.semanticscholar.org/14c4/a9b4bb7f70f6778e207fee10fb5bae1d6743.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HDAC Inhibition Leading to Apoptosis
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Caption: Simplified signaling pathway of apoptosis induction by HDAC inhibitors.
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Experimental Workflow: Cell Viability Assay

Workflow for Cell Viability (MTT) Assay
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Caption: Experimental workflow for determining cell viability using the MTT assay.
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Cell Viability Assay (MTT Assay)
Cell Seeding: A549 and H460 non-small cell lung cancer cells were seeded in 96-well plates

at a specified density and allowed to adhere overnight.

Treatment: The cells were then treated with varying concentrations of CG-745 or SAHA for

48 hours. A control group treated with the vehicle (e.g., DMSO) was included.

MTT Addition: Following treatment, 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium

bromide (MTT) solution was added to each well and incubated to allow for the formation of

formazan crystals by viable cells.

Solubilization: A solubilizing agent, such as DMSO, was added to dissolve the formazan

crystals.

Data Acquisition: The absorbance was measured using a microplate reader at a wavelength

of 570 nm.

Analysis: Cell viability was calculated as a percentage relative to the control group.[2]

Western Blot Analysis for Apoptosis Markers
Cell Lysis: A549 and H460 cells were treated with CG-745 or SAHA for 48 hours, after which

the cells were harvested and lysed to extract total proteins.

Protein Quantification: The protein concentration of the lysates was determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl

sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

difluoride (PVDF) membrane.

Immunoblotting: The membrane was blocked and then incubated with primary antibodies

against acetylated histone H3, total histone H3, cleaved PARP, cleaved caspases-3, -8, and

-9, and a loading control (e.g., GAPDH).

Detection: After incubation with a corresponding secondary antibody, the protein bands were

visualized using an enhanced chemiluminescence (ECL) detection system.[7]
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Wound Healing (Scratch) Assay for Cell Migration
Cell Seeding and Monolayer Formation: A549 and H460 cells were grown to confluence in

culture plates.

Scratch Creation: A sterile pipette tip was used to create a linear "scratch" or wound in the

cell monolayer.

Treatment: The cells were then treated with CG-745 or SAHA in the presence or absence of

TGF-β1 to induce migration.

Image Acquisition: Images of the scratch were captured at different time points (e.g., 0 and

24 hours) using a microscope.

Analysis: The rate of wound closure was measured to assess cell migration.[2]

In conclusion, while CG347B is a selective HDAC6 inhibitor, the lack of extensive comparative

data limits a detailed assessment of its performance against other inhibitors. Conversely, CG-

745 has been shown to be a potent pan-HDAC inhibitor with superior anti-cancer efficacy

compared to Vorinostat (SAHA) in preclinical NSCLC models, making it a promising candidate

for further investigation.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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